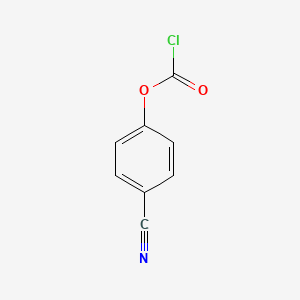
CC1(CC=C(CO1)C(=O)OC)C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CC1(CC=C(CO1)C(=O)OC)C is a chemical compound that belongs to the family of cyclic ketones. It is also known as camphoric anhydride and is widely used in scientific research.
Scientific Research Applications
Chemistry Education and Learning
The compound CC1(CC=C(CO1)C(=O)OC)C, referred to as CC1 in certain contexts, has been utilized in educational settings. For instance, the Connected Chemistry (CC1) curriculum is a computer-based environment for learning topics like gas laws and kinetic molecular theory in chemistry. It has been observed to effectively enhance students’ understanding of complex chemical concepts, facilitating the transition between different forms of understanding within the system, such as submicroscopic and macroscopic levels (Levy & Wilensky, 2009).
Biomedical Research
In the realm of biomedical research, variations of the CC1 notation, such as CCND1, are associated with significant findings. For example, plasma DNA has been studied as a biomarker to predict CCND1 amplification in oesophageal squamous cell carcinoma, potentially serving as a prognostic indicator (Takeshita et al., 2010).
Biological and Environmental Sciences
The term 'CC1' also appears in other scientific domains. For instance, a specific antibody labeled ‘CC1’ has been used to identify Quaking 7, an RNA-binding protein, providing insights into oligodendrocyte functionality in the central nervous system (Bin et al., 2016). Additionally, in environmental studies, the characterization of carbon fractions in airborne particulate (referred to as OC/EC) has been explored to provide a new dimension for source characterization and apportionment, with CC representing carbonate carbon in this context (Huang et al., 2006).
Chemical and Drug Discovery
In drug discovery and chemical research, 'CC' often represents 'click chemistry,' a concept widely adopted for drug discovery, drug delivery systems, and polymer chemistry. It offers a versatile approach for bioconjugation and has been instrumental in advancing drug discovery and development (Meghani et al., 2017).
properties
IUPAC Name |
methyl 6,6-dimethyl-2,5-dihydropyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(2)5-4-7(6-12-9)8(10)11-3/h4H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQVTOYMGMRQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C(CO1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-[(3-methoxyphenyl)methyl]ethenesulfonamide](/img/structure/B2451706.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2451709.png)

![Methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate](/img/structure/B2451711.png)
![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2451712.png)


![N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2451719.png)
![tert-Butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B2451721.png)
![(2,4-dimethylphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2451723.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoate](/img/structure/B2451725.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2451728.png)